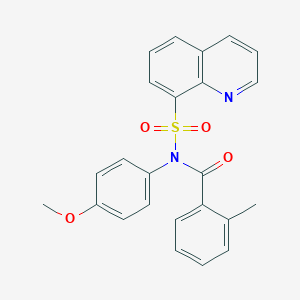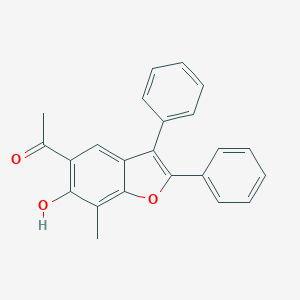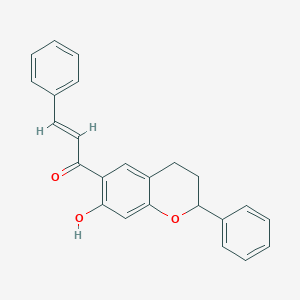
N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide, also known as NSC 710464, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for future studies.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 is not fully understood. However, studies have shown that it can inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound 710464 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, as mentioned above. Additionally, this compound 710464 has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis. This compound 710464 has also been shown to have anti-inflammatory properties, as mentioned above.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 has several advantages for use in lab experiments. It has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further study. Additionally, the synthesis of this compound 710464 is relatively straightforward, making it accessible to researchers. However, one limitation of this compound 710464 is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the study of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound 710464 and to optimize its use in lab experiments. Finally, the potential use of this compound 710464 in the treatment of inflammatory diseases should be further explored.
合成方法
The synthesis of N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 involves several steps, including the reaction of 4-methoxyaniline with acetic anhydride to form N-acetyl-4-methoxyaniline. This compound is then reacted with 2-methylbenzoyl chloride to form N-(2-methylbenzoyl)-N-acetyl-4-methoxyaniline. The final step involves the reaction of this compound with 8-quinolinesulfonamide to form this compound 710464.
科学研究应用
N-(4-methoxyphenyl)-N-(2-methylbenzoyl)-8-quinolinesulfonamide 710464 has been shown to have potential applications in scientific research. One area of interest is its role in cancer treatment. Studies have shown that this compound 710464 can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound 710464 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
分子式 |
C24H20N2O4S |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2-methyl-N-quinolin-8-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H20N2O4S/c1-17-7-3-4-10-21(17)24(27)26(19-12-14-20(30-2)15-13-19)31(28,29)22-11-5-8-18-9-6-16-25-23(18)22/h3-16H,1-2H3 |
InChI 键 |
OBCIXTGXUKFPGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
规范 SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)


![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
